![molecular formula C12H16O2 B2747987 Ethyl 3-phenylbutanoate CAS No. 62690-29-3](/img/structure/B2747987.png)
Ethyl 3-phenylbutanoate
Overview
Description
Ethyl 3-phenylbutanoate is a chemical compound with the CAS Number: 62690-29-3 . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . The IUPAC name for this compound is ethyl 3-phenylbutanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-phenylbutanoate consists of a phenyl group (a benzene ring) attached to a butanoate ester group . The InChI code for this compound is 1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-phenylbutanoate has a density of 1.0±0.1 g/cm3 . It has a boiling point of 253.2±9.0 °C at 760 mmHg . The compound has a molar refractivity of 56.1±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 3.14 .Scientific Research Applications
Synthesis of Anti-Hypertension Drugs
Ethyl 3-phenylbutanoate is used as an intermediate in the synthesis of various anti-hypertension drugs. The compound can be transformed into Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], which is a crucial precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors are essential for preventing the formation of angiotensin II, a compound that raises blood pressure.
Biocatalytic Asymmetric Reduction
The compound undergoes biocatalytic asymmetric reduction to produce ®-2-Hydroxy-4-phenylbutanoate esters [®-HPBE]. This process is favored due to its high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental friendliness . ®-HPBE is a key precursor for ACE inhibitors, which are significant in the pharmaceutical industry for managing hypertension.
Enzymatic Synthesis
Ethyl 3-phenylbutanoate is involved in enzymatic synthesis processes. Enzymes can catalyze the reduction of ethyl 2-oxo-4-phenylbutanoate to ®-EHPB, which is then used to create ACE inhibitors. This method is advantageous for its stereoselective reduction capabilities, providing a high yield of the desired enantiomer .
Microbial Transformation
Microbial cells can be employed to transform Ethyl 3-phenylbutanoate into valuable pharmaceutical intermediates. This transformation is part of a broader category of bioconversions that utilize microbial cells for the production of chiral alcohols, which are important for introducing chiral elements into pharmaceuticals .
Chiral Building Blocks for Pharmaceuticals
The compound serves as a chiral building block for the synthesis of various pharmaceuticals. Its transformation into ®-EHPB provides a chiral precursor that can be further processed into a range of drugs, including those used for treating cardiovascular diseases .
properties
IUPAC Name |
ethyl 3-phenylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPWEMZQXWYDSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenylbutanoate |
Synthesis routes and methods
Procedure details
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